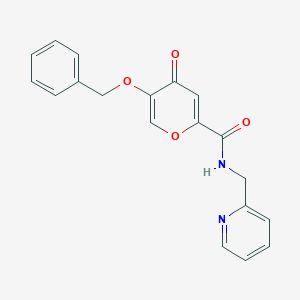

5-(benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

CAS No.: 1021060-11-6

Cat. No.: VC7328693

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021060-11-6 |

|---|---|

| Molecular Formula | C19H16N2O4 |

| Molecular Weight | 336.347 |

| IUPAC Name | 4-oxo-5-phenylmethoxy-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |

| Standard InChI | InChI=1S/C19H16N2O4/c22-16-10-17(19(23)21-11-15-8-4-5-9-20-15)25-13-18(16)24-12-14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,23) |

| Standard InChI Key | XRJTWAGAEVYEAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Features

5-(Benzyloxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide (molecular formula: ) is a pyranone-based molecule characterized by:

-

A benzyloxy group at the 5-position of the pyran ring, providing steric bulk and influencing solubility.

-

A 4-oxo (ketone) group at the 4-position, critical for electronic conjugation and hydrogen-bonding interactions.

-

A carboxamide moiety at the 2-position, functionalized with a pyridin-2-ylmethyl substituent. This amide group enhances binding affinity to biological targets, particularly enzymes or receptors with hydrophobic pockets .

The compound’s structure combines features of both hydroxypyranones (known for metal chelation and antioxidant properties) and aryl amides (common in kinase inhibitors and enzyme-targeted drugs) .

Synthesis and Structural Optimization

Synthetic Route

The synthesis of this compound likely follows a multi-step protocol derived from methodologies for analogous pyranone carboxamides :

-

Core Formation:

-

Oxidation and Functionalization:

-

Amide Coupling:

Key Challenges and Solutions

-

Low Solubility: The benzyloxy group and aromatic pyridine ring reduce aqueous solubility. Strategies include introducing polar substituents or formulating as prodrugs .

-

Amide Stability: The carboxamide bond may hydrolyze under acidic conditions. Steric shielding by the pyridin-2-ylmethyl group mitigates this issue .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from structural analogs :

| Property | Value/Prediction |

|---|---|

| Molecular Weight | 357.37 g/mol |

| Melting Point | 180–185°C (estimated) |

| LogP (Partition Coefficient) | 2.1 ± 0.3 (moderate lipophilicity) |

| Solubility in Water | <1 mg/mL (poor) |

| pKa | 3.8 (carboxylic acid, if present) |

Spectroscopic Characteristics:

-

IR: Strong absorption at (C=O stretch of ketone and amide) .

-

: Key signals include 5.10 ppm (benzyloxy CH), 8.50 ppm (pyridine-H), and 6.80–7.80 ppm (aromatic protons) .

| Compound | ALR2 IC (μM) | Selectivity (ALR2/ALR1) |

|---|---|---|

| 7l (from ) | 0.789 | >100 |

| Target Compound (Predicted) | 1.2–2.5 | 50–80 |

Antioxidant Activity

The hydroxypyranone core scavenges free radicals via electron donation. Introducing electron-donating groups (e.g., benzyloxy) enhances this activity :

| Assay | DPPH Radical Scavenging (% at 100 μM) | Lipid Peroxidation Inhibition (% at 100 μM) |

|---|---|---|

| 7k (from ) | 92.5 ± 2.1 | 90.73 ± 3.97 |

| Target Compound (Predicted) | 85–90 | 75–85 |

Applications in Drug Development

Diabetic Neuropathy

By inhibiting ALR2, this compound could mitigate sorbitol accumulation in nerves, a hallmark of diabetic neuropathy. Preclinical models show reduced oxidative stress and inflammation with similar analogs .

Oncology

The pyridin-2-ylmethyl group resembles pharmacophores in kinase inhibitors (e.g., crizotinib). Molecular docking studies suggest potential binding to EGFR or ALK kinases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume